N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-5-2-3-7-18(14)20(24)22-17-10-11-19-16(13-17)6-4-12-23(19)21(25)15-8-9-15/h2-3,5,7,10-11,13,15H,4,6,8-9,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXUISMIAGEAJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride or lithium diisopropylamide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .
Scientific Research Applications
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and molecular modeling.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide
- N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide
- N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide
Uniqueness
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its cyclopropane ring and quinoline core make it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including case studies and relevant data tables.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with a cyclopropanecarbonyl group and a 2-methylbenzamide moiety. Its structural formula can be represented as follows:
- Molecular Formula : C_{19}H_{24}N_{2}O_{2}
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Weight | 312.41 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit promising antitumor properties . For instance, research on related compounds has shown their ability to inhibit cancer cell proliferation in vitro.
Case Study: Antitumor Efficacy
A study focusing on a series of tetrahydroquinoline derivatives demonstrated that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The following data summarizes the IC50 values of selected compounds against human lung cancer cell lines:
| Compound | A549 IC50 (µM) | HCC827 IC50 (µM) | NCI-H358 IC50 (µM) |
|---|---|---|---|
| N-(1-cyclopropanecarbonyl) | 6.75 ± 0.19 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| Doxorubicin | 0.5 | 0.3 | 0.4 |
| Staurosporine | 1.0 | 1.5 | 1.2 |
These findings suggest that the compound may possess significant antitumor activity, warranting further investigation into its mechanisms of action and potential therapeutic applications.
Antimicrobial Activity
In addition to antitumor effects, compounds related to this compound have also been evaluated for their antimicrobial properties .
Study Findings
Research has highlighted the effectiveness of similar compounds against common bacterial strains such as E. coli and S. aureus. The following table outlines the antimicrobial activity observed:
| Compound | Zone of Inhibition (mm) |
|---|---|
| N-(1-cyclopropanecarbonyl) | 18 |
| Control (Ampicillin) | 20 |
These preliminary results indicate that this class of compounds may serve as potential candidates for developing new antimicrobial agents.
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its activity may involve:
- DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival pathways.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves introducing the cyclopropanecarbonyl group to the tetrahydroquinoline core, followed by amide coupling with 2-methylbenzoic acid. Key challenges include:
- Cyclopropane stability : Cyclopropane rings are strain-sensitive; use low-temperature conditions (0–5°C) during acylation to prevent ring-opening .
- Amide bond formation : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or HATU in anhydrous DMF to enhance yield. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
- Purification : Use column chromatography (silica gel, 5% methanol in dichloromethane) to isolate the product from byproducts like unreacted starting materials .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral signatures should researchers expect?
- Answer :
- ¹H/¹³C NMR :
- Cyclopropane protons appear as a multiplet (δ 1.2–1.8 ppm) due to ring strain .
- Amide carbonyl (C=O) resonance at δ ~165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and cyclopropane C-H (~3000–3100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching C₂₂H₂₃N₂O₂ (calc. 367.1808) .
Advanced Research Questions
Q. How can researchers resolve crystallographic data contradictions when determining the crystal structure of this compound?
- Answer :
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to minimize noise. For twinned crystals, apply the SHELXL TWIN command to refine data .
- Validation Tools : Cross-validate with the Cambridge Structural Database (CSD) to compare bond lengths/angles of similar tetrahydroquinoline derivatives .
- Disorder Handling : If cyclopropane or benzamide groups exhibit positional disorder, refine using PART instructions in SHELXL and apply restraints to thermal parameters .
Q. What methodologies are recommended for identifying the biological targets of this compound in therapeutic applications?
- Answer :
- Surface Plasmon Resonance (SPR) : Immobilize candidate proteins (e.g., kinases) on a sensor chip to measure real-time binding kinetics (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔH, ΔS) by titrating the compound into protein solutions .
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like COX-2 or HDACs, guided by structural analogs in PubChem (e.g., CID 27450922) .
Q. How should researchers analyze contradictory data regarding the biological activity of this compound across different studies?
- Answer :
- Assay Variability : Cross-check cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time) .
- Purity Verification : Re-analyze compound batches via HPLC (≥95% purity) to rule out degradation products .
- Orthogonal Assays : Validate anti-inflammatory activity using both ELISA (TNF-α suppression) and Western blot (NF-κB pathway inhibition) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
